![molecular formula C10H7N2O4- B12335886 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester](/img/structure/B12335886.png)
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical properties.
準備方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific substituents on the pyridine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester has a wide range of scientific research applications:
Medicinal Chemistry: This compound and its derivatives have been studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors, which are important in cancer therapy. They exhibit potent activities against FGFR1, FGFR2, and FGFR3, making them promising candidates for anti-cancer drugs.
Materials Science: The unique structural properties of this compound make it suitable for the development of new materials, including metal-organic frameworks (MOFs) and coordination polymers.
Biological Research: It is used as a reagent in the synthesis of other biologically active compounds, including inhibitors of various enzymes and receptors.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester primarily involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the tyrosine kinase domain of the receptor, preventing its activation and subsequent signal transduction . This inhibition disrupts pathways involved in cell proliferation, migration, and angiogenesis, which are critical processes in cancer development and progression.
類似化合物との比較
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid: This compound shares a similar core structure but lacks the ester group, which can influence its reactivity and applications.
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C10H7N2O4- |
|---|---|
分子量 |
219.17 g/mol |
IUPAC名 |
5-methoxycarbonyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)5-2-6-7(9(13)14)4-12-8(6)11-3-5/h2-4H,1H3,(H,11,12)(H,13,14)/p-1 |
InChIキー |
SAPUWAGYDRIBES-UHFFFAOYSA-M |
正規SMILES |
COC(=O)C1=CC2=C(NC=C2C(=O)[O-])N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 2-(6-bromo-5-methyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-3-yl)-2-methylpropanoate](/img/structure/B12335808.png)
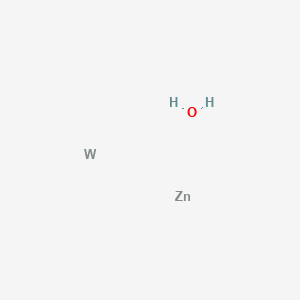
![2-{2-[2-(5-Iodo-pyridin-2-yloxy)-ethoxy]-ethoxy}-ethanol](/img/structure/B12335817.png)
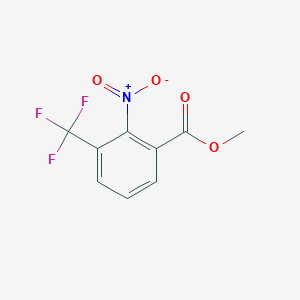
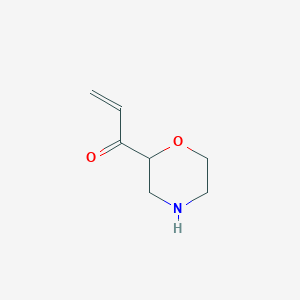

![Propanamide, 2-methyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12335845.png)


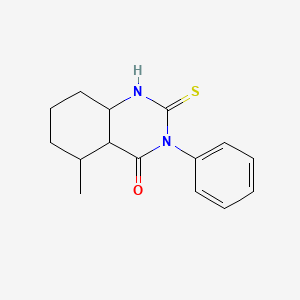

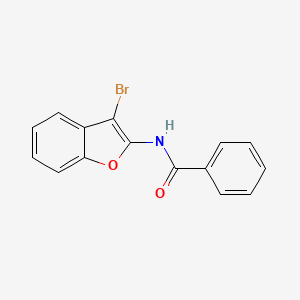
![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]](/img/structure/B12335891.png)
![18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12335895.png)
